tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(6-7-13)5-4-10(15)8-14/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIFIWZXNGMPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CN)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a spirocyclic ketone with an amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. Its spirocyclic structure may confer unique pharmacological properties, making it suitable for the development of new drugs targeting various diseases.
Case Studies:
- Antidepressant Activity : Research has indicated that derivatives of azaspiro compounds can exhibit antidepressant-like effects in animal models, suggesting that tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate could be investigated further for similar properties.
- Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress, which is a common pathway in neurodegenerative diseases.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of other complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of libraries of related compounds for high-throughput screening.
Synthesis Pathways:
- The compound can be synthesized through multi-step reactions involving amination and carboxylation processes, which are well-documented in the literature.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Amination | tert-butyl 5-azaspiro[2.5]octane-5-carboxylic acid + amine | Reflux |
| 2 | Esterification | Resulting amine + tert-butyl chloroformate | Room temperature |
Pharmacological Studies
The pharmacological profile of this compound is under investigation to determine its efficacy and safety as a potential drug candidate.
Research Findings:
- Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially influencing mood and cognition.
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The 5-azaspiro[2.5]octane scaffold is shared among several derivatives, but substituents and ring modifications significantly influence their chemical behavior and applications. Below is a detailed comparison (Table 1):
Table 1. Comparison of tert-Butyl 6-(Aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate with Analogues
Key Observations
Core Ring Size and Strain :
- The 5-azaspiro[2.5]octane system (bridged cyclopropane) introduces significant ring strain compared to larger spiro systems like 2,5-diazaspiro[3.4]octane . This strain may enhance reactivity, particularly in ring-opening reactions or conformational flexibility.
Functional Group Impact: The aminomethyl group in the target compound provides a reactive site for amide bond formation or crosslinking, distinguishing it from analogues like the formyl-substituted derivative (CAS:1260527-33-0) . Boc Protection: Ubiquitous in spirocyclic compounds to enhance solubility and stability during synthesis .
The target compound’s aminomethyl group positions it as a candidate for prodrug development or targeted delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
